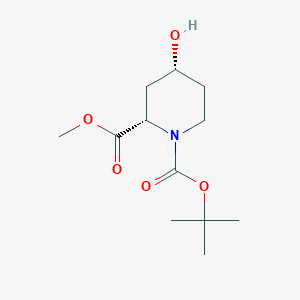

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate

Description

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate (CAS 254882-06-9) is a chiral piperidine derivative featuring a hydroxyl group at the 4-position and two ester moieties (tert-butyl and methyl) at the 1- and 2-positions. Its stereochemistry ((2S,4R)) is critical for applications in medicinal chemistry, particularly as an intermediate in the synthesis of Smoothened inhibitors like PF-04449913 . The compound is commercially available (≥98% purity) as a colorless to light yellow solid , with stability under standard conditions but sensitivity to strong acids or bases.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMVWSAJMIKMDY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461684 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181269-87-4, 254882-06-9 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 181269-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is a pivotal step in introducing the 4-hydroxypiperidine moiety while preserving stereochemistry. A representative protocol involves coupling a hydroxyl-bearing piperidine precursor with a quinazoline derivative under Mitsunobu conditions:

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Solvent : Methylene chloride.

-

Procedure :

-

A suspension of 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate (17.46 g), 4-chloro-7-methoxyquinazolin-6-ol (10 g), and PPh₃ (18.67 g) in methylene chloride (300 mL) is stirred under nitrogen.

-

DEAD (12.4 g) is added dropwise at 25°C, and the mixture is stirred for 1 hour.

-

The reaction is concentrated and purified via silica gel chromatography (MeOH/CH₂Cl₂ gradient) to yield the ether-linked intermediate as a pale yellow foam.

-

Key Considerations :

Carbamate Protection and Deprotection

The tert-butyl and methyl carbamate groups are introduced sequentially to protect the piperidine nitrogen and carboxylate oxygen, respectively:

Protection with tert-Butyloxycarbonyl (Boc) Groups

-

Reagents : Boc anhydride, sodium hydride (NaH).

-

Solvent : Tetrahydrofuran (THF).

-

Procedure :

Methyl Ester Formation

-

Reagents : Methyl chloroformate, pyridine.

-

Solvent : Dichloroethane.

-

Procedure :

Key Considerations :

Stereochemical Control via Chiral Resolution

The (2S,4R) configuration is achieved using chiral auxiliaries or enzymatic resolution. For example:

-

Chiral Column Chromatography : A Chiralpak® AD-H column separates enantiomers using hexane/isopropanol (90:10) as the mobile phase.

-

Enzymatic Hydrolysis : Lipase-mediated hydrolysis of racemic esters selectively cleaves one enantiomer, yielding the desired (2S,4R) isomer.

Reaction Optimization and Yield Data

Summary of Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Boc Protection | Boc₂O, NaH, THF, 0°C | 85 | 92 |

| 2 | Methyl Ester Formation | Methyl chloroformate, pyridine, 25°C | 78 | 89 |

| 3 | Mitsunobu Coupling | DEAD, PPh₃, CH₂Cl₂ | 65 | 95 |

| 4 | Deprotection | 4M HCl/dioxane | 90 | 98 |

Critical Parameters Affecting Yield

-

Temperature Control : Reactions at 0°C (e.g., NaH-mediated Boc protection) minimize side reactions.

-

Solvent Purity : Anhydrous THF and dichloroethane prevent hydrolysis of sensitive intermediates.

-

Catalyst Stoichiometry : Excess DEAD (1.5 equiv) ensures complete conversion in Mitsunobu reactions.

Workup and Purification Strategies

Chromatographic Techniques

Crystallization

-

The final product is crystallized from ethyl acetate/hexane (1:3) to achieve >99% enantiomeric excess.

Analytical Characterization

Spectroscopic Data

Chiral Purity Analysis

-

HPLC : Chiralpak® AD-H, 25°C, hexane/IPA (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min (2S,4R).

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce different alcohols .

Scientific Research Applications

Biological Activities

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate has been studied for various biological activities:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting the proliferation of certain cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The initial step often involves cyclization reactions of appropriate precursors to form the piperidine structure.

- Functional Group Modifications : Subsequent steps include introducing the tert-butyl and methyl groups through alkylation reactions.

- Carboxylation : The final step involves the introduction of carboxylic acid functionalities via carboxylation reactions or esterification processes.

The specific conditions and reagents used can vary based on the desired stereochemistry and yield requirements.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, the compound was tested against various cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential role as an adjunctive treatment in cancer therapy .

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context of its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate

- Core Structure : 6-membered piperidine ring.

- Key Features : Hydroxyl group at C4; tert-butyl and methyl esters.

- Applications : Intermediate in drug synthesis (e.g., Smoothened inhibitors) .

(2S,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Comparison :

- Ring Size : Piperidine derivatives (6-membered) offer greater conformational flexibility than pyrrolidine analogs (5-membered), impacting binding affinity in drug targets.

- Substituent Effects : Fluorine in pyrrolidine analogs increases stability and lipophilicity, whereas the hydroxyl group in the piperidine compound enables hydrogen bonding but requires protection during synthesis .

Stereochemical Variants

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

- Stereochemistry : Opposite configuration at C2 (R vs. S).

- Impact : Altered spatial arrangement may reduce efficacy in chiral environments (e.g., enzyme binding) .

(2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Comparison :

- Functional Group Reactivity: Hydroxyl groups participate in oxidation and protection-deprotection strategies, while amino groups enable coupling reactions (e.g., amide bond formation) .

Ester Group Modifications

Key Insight: The tert-butyl group provides steric protection and controlled deprotection under mild acidic conditions, while benzyl esters offer orthogonal cleavage via hydrogenolysis .

Substituent Effects on Reactivity

Biological Activity

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate, also known as Boc-Hyp-OMe, is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 74844-91-0

- Structure : The compound features a piperidine ring with hydroxyl and carboxylate functional groups, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Enzymes :

- Anti-Aggregation Properties :

- Neuroprotective Effects :

Biological Activity Summary Table

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies :

- In Vivo Studies :

- Therapeutic Applications :

Q & A

What are the common synthetic routes for preparing (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate derivatives?

Level: Basic

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving protection, functionalization, and cyclization. For example, (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate derivatives are prepared by:

- Mesylation and substitution : Conversion of the hydroxyl group to a mesylate intermediate, followed by displacement with nucleophiles like sodium azide (NaNa3) .

- Acylation : Reaction with acyl chlorides (e.g., 4-nitrobenzoyl chloride) under anhydrous conditions (CH₂Cl₂, N₂ atmosphere) to introduce ester groups at the 4-position .

- Deprotection and functionalization : Boc deprotection using trifluoroacetic acid (TFA) followed by reductive amination or coupling reactions .

How can stereochemical integrity be confirmed during synthesis?

Level: Basic

Methodological Answer:

Analytical techniques to verify stereochemistry include:

- NMR spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOE experiments to confirm axial/equatorial substituents .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .

- X-ray crystallography : Direct observation of crystal structures to assign absolute configurations, as demonstrated in hyperconjugative interaction studies .

How are diastereomers resolved in derivatives of this compound?

Level: Advanced

Methodological Answer:

Diastereomer separation requires:

- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate specific stereoisomers .

- Chromatographic techniques : Preparative HPLC with chiral columns or silica gel chromatography for non-enantiomeric diastereomers .

- Crystallization-induced diastereomer resolution : Selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) .

What strategies prevent epimerization during functionalization of the 4-hydroxy group?

Level: Advanced

Methodological Answer:

To minimize epimerization:

- Protecting group selection : Use bulky groups like tert-butyl or benzyl to sterically hinder racemization .

- Low-temperature reactions : Conduct acylation or sulfonation at 0–25°C to reduce kinetic energy and suppress stereochemical scrambling .

- Mild acidic conditions : Avoid prolonged exposure to strong acids (e.g., HCl) during deprotection .

How are regioselective cyclization reactions achieved in related piperidine systems?

Level: Advanced

Methodological Answer:

Regioselective cyclization can be guided by:

- Dieckmann cyclization : Intramolecular ester condensation under basic conditions (e.g., K₂CO₃) to form 5- or 6-membered rings, with selectivity influenced by steric and electronic factors .

- Catalytic control : Transition metal catalysts (e.g., Pd(OAc)₂) to direct coupling reactions toward specific ring sizes .

- Thermodynamic vs. kinetic control : Adjust reaction temperature and time to favor the desired product .

What mechanistic insights explain hyperconjugative effects in derivatives?

Level: Advanced

Methodological Answer:

Hyperconjugative interactions (e.g., n→σ*) in derivatives like 4-nitrobenzoate esters are studied via:

- X-ray crystallography : Correlation between torsion angles and bond lengths to quantify electronic delocalization .

- DFT calculations : Computational modeling of orbital interactions to predict stereoelectronic effects .

- IR spectroscopy : Monitoring shifts in carbonyl stretching frequencies to assess conjugation strength .

How are impurities/by-products monitored during scale-up synthesis?

Level: Basic

Methodological Answer:

Quality control methods include:

- HPLC-MS : Detection of low-abundance by-products (e.g., over-alkylated or deprotected intermediates) .

- In-process controls (IPC) : Real-time monitoring of reaction progress via TLC or NMR to optimize yields .

- Purification protocols : Flash chromatography or recrystallization to remove impurities like unreacted starting materials .

What are the challenges in synthesizing fluorinated analogs of this compound?

Level: Advanced

Methodological Answer:

Fluorination strategies involve:

- Nucleophilic displacement : Using KF or CsF to replace mesylate or tosylate groups at the 4-position .

- Electrophilic fluorination : Reagents like Selectfluor™ to introduce fluorine under mild conditions .

- Stereochemical retention : Ensuring fluorination does not invert configuration via SN2 mechanisms; use of aprotic solvents and low temperatures to favor SN1 pathways .

How are Boc-protected intermediates utilized in downstream applications?

Level: Basic

Methodological Answer:

Boc groups serve as temporary protections for:

- Amine functionalization : Facilitating reductive amination or peptide coupling without interference from the piperidine nitrogen .

- Solid-phase synthesis : Compatibility with resin-based protocols for iterative building block assembly .

- Acid-labile deprotection : Cleavage with TFA or HCl/dioxane to regenerate free amines for further reactions .

What role do computational methods play in optimizing synthetic pathways?

Level: Advanced

Methodological Answer:

Computational tools aid in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.